molecular formula C15H10ClNO3S B12901959 7-(4-Chlorobenzene-1-sulfonyl)quinolin-8-ol CAS No. 61430-92-0

7-(4-Chlorobenzene-1-sulfonyl)quinolin-8-ol

Cat. No.: B12901959
CAS No.: 61430-92-0
M. Wt: 319.8 g/mol
InChI Key: QKGGVNVJVQFRDA-UHFFFAOYSA-N
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Description

7-(4-Chlorobenzene-1-sulfonyl)quinolin-8-ol is a quinoline-sulfonamide hybrid compound of significant interest in medicinal chemistry research. This structural motif is recognized as a privileged scaffold in the design of multi-target agents, particularly in anticancer and antimicrobial research . The 8-hydroxyquinoline core is known for its metal-chelating properties and ability to affect various enzymatic systems, while the sulfonyl group can enhance binding interactions with biological targets . Although the specific biological data for this exact molecule may be limited, closely related structural analogs have demonstrated potent antiproliferative activities in vitro. Research on similar 7-chloro-4-aminoquinoline-benzimidazole hybrids has shown strong cytotoxic effects (GI50 values in the low micromolar range) against a panel of tumor cell lines, including leukemia (CCRF-CEM, Hut78) and lymphoma models, by inducing cell cycle arrest, disrupting mitochondrial membrane potential, and promoting apoptosis . Furthermore, structurally similar 8-hydroxyquinoline-5-sulfonamide derivatives have exhibited promising activity against multidrug-resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The presence of both the chlorobenzene sulfonyl group and the 8-hydroxyquinoline moiety in a single molecule makes this compound a valuable intermediate for researchers exploring structure-activity relationships, molecular hybridization techniques, and novel mechanisms of action in these fields . This product is intended for research applications in chemical biology and drug discovery and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

61430-92-0

Molecular Formula

C15H10ClNO3S

Molecular Weight

319.8 g/mol

IUPAC Name

7-(4-chlorophenyl)sulfonylquinolin-8-ol

InChI

InChI=1S/C15H10ClNO3S/c16-11-4-6-12(7-5-11)21(19,20)13-8-3-10-2-1-9-17-14(10)15(13)18/h1-9,18H

InChI Key

QKGGVNVJVQFRDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)O)N=C1

Origin of Product

United States

Preparation Methods

Method Summary:

  • Starting materials: 4-chlorobenzene and chlorosulfuric acid.
  • Reaction conditions: The mixture is maintained at 35 °C initially, then heated to 80 °C for 2 hours.
  • Work-up: The reaction mixture is poured into ice water, and the organic layer is separated, dried, and evaporated to yield 4-chlorobenzenesulfonyl chloride.
  • Yield: Approximately 87% under optimized conditions.
Step Reagents & Conditions Outcome
1 4-chlorobenzene + chlorosulfuric acid (dropwise addition at <5 °C) Formation of sulfonic acid intermediate
2 Heating at 80 °C for 2 hours Conversion to sulfonyl chloride
3 Quenching in ice water, extraction, drying Isolation of 4-chlorobenzenesulfonyl chloride (yield ~87%)

This method is well-documented and industrially scalable, providing a high-purity sulfonyl chloride intermediate suitable for further reactions.

Synthesis of Quinolin-8-ol Core

The quinolin-8-ol (8-hydroxyquinoline) core is commercially available or can be synthesized via classical quinoline synthesis methods. For sulfonylation, the hydroxy group at the 8-position is critical.

  • Quinolin-8-ol can be prepared by Skraup synthesis or other established quinoline synthetic routes.
  • Purity and structural confirmation are typically verified by NMR and mass spectrometry.

Sulfonylation of Quinolin-8-ol with 4-Chlorobenzenesulfonyl Chloride

The key step in preparing 7-(4-Chlorobenzene-1-sulfonyl)quinolin-8-ol is the selective sulfonylation at the 7-position of quinolin-8-ol using 4-chlorobenzenesulfonyl chloride.

General Reaction Conditions:

  • Solvent: Anhydrous solvents such as acetonitrile or dry ethanol.
  • Base: Triethylamine or other organic bases to neutralize HCl formed.
  • Temperature: Room temperature to reflux (typically 25–80 °C).
  • Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Reaction time: Several hours to days depending on conditions.

Mechanistic Notes:

  • The sulfonyl chloride reacts with the hydroxy group of quinolin-8-ol to form the sulfonate ester.
  • Selectivity for the 7-position is influenced by the electronic and steric environment of the quinoline ring.
  • The reaction is typically monitored by TLC and confirmed by NMR and mass spectrometry.

Example Protocol (Adapted from Related Quinoline Sulfonylation Studies):

Parameter Details
Quinolin-8-ol 1 equivalent
4-Chlorobenzenesulfonyl chloride 1.1 equivalents
Base Triethylamine, 2 equivalents
Solvent Dry ethanol or acetonitrile
Temperature Reflux at 80 °C or room temperature
Time 24 hours to 5 days
Atmosphere Nitrogen
Yield Moderate to good (50–70%)

This method is supported by analogous sulfonylation reactions of quinoline derivatives reported in the literature, where yields and purity are optimized by controlling solvent, temperature, and reaction time.

Oxidation and Purification Steps (If Applicable)

  • In some synthetic routes, oxidation of sulfinyl intermediates to sulfonyl derivatives is performed using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
  • Purification is typically achieved by recrystallization or column chromatography.
  • Final product characterization includes NMR (1H, 13C), HR-MS, and melting point determination.

Summary Table of Preparation Steps

Step No. Process Stage Reagents/Conditions Yield (%) Notes
1 Synthesis of 4-chlorobenzenesulfonyl chloride 4-chlorobenzene + chlorosulfuric acid, 35–80 °C, 2 h 87 Industrially scalable, high purity
2 Preparation of quinolin-8-ol Commercial or classical quinoline synthesis N/A Starting material for sulfonylation
3 Sulfonylation of quinolin-8-ol 4-chlorobenzenesulfonyl chloride, triethylamine, dry ethanol, reflux or RT, 24 h–5 days 50–70 Selective sulfonylation at 7-position
4 Oxidation (optional) m-CPBA or other oxidants Variable For sulfinyl to sulfonyl conversion
5 Purification Recrystallization or chromatography N/A Ensures product purity and characterization

Chemical Reactions Analysis

Types of Reactions

7-((4-Chlorophenyl)sulfonyl)quinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 7-((4-Chlorophenyl)sulfonyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of substituents and their effects on physicochemical properties is summarized below:

Compound Substituent at 7-Position Molecular Weight (g/mol) XLogP3 Key Properties Reference
7-(4-Chlorobenzenesulfonyl)quinolin-8-ol 4-Cl-C6H4-SO2- ~353.8 ~3.9* High polarity due to sulfonyl group Estimated
5-Chloro-7-(morpholinomethyl)quinolin-8-ol Morpholinomethyl 308.8 1.5 Reduced hydrophobicity vs. parent compound
7-((4-Methylpyridin-2-ylamino)methyl)quinolin-8-ol Aminomethyl-pyridine 409.4 N/A Enhanced hydrogen bonding capacity
7-Fluoro-5-(4-methylphenyl)sulfonyl-quinolin-8-ol 4-Me-C6H4-SO2- 325.3 N/A Electron-withdrawing sulfonyl group

*Estimated based on structurally similar compounds (e.g., XLogP3 = 3.9 for 5-chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol ).

Key Observations :

  • Mannich Bases (e.g., morpholinomethyl): Introduce hydrophilic character, reducing logP values (e.g., XLogP3 = 1.5) and enhancing water solubility .
  • Betti Products (e.g., arylaminomethyl): Bulky substituents like trifluoromethylphenyl groups may lower synthetic yields due to steric hindrance (e.g., 15–35% yields) .
Cytotoxicity and Anticancer Activity
  • Sulfonyl Derivatives: Limited direct data, but sulfonyl groups in 7-fluoro-5-(4-methylphenyl)sulfonyl-quinolin-8-ol likely modulate metal-binding capacity, affecting cytotoxicity .
  • Mannich Bases: Q-2 (7-(morpholinomethyl)quinolin-8-ol) and Q-3 (7-(piperidin-1-ylmethyl)quinolin-8-ol) show reduced hydrophobicity and retain cytotoxicity, with IC50 values in the low micromolar range against cancer cells .
  • Chlorinated Derivatives: 5-Chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol (Q-4) exhibits enhanced lipophilicity and potency, highlighting the synergy between chloro and fluorobenzylamino groups .
Antimicrobial Activity
  • 7-Substituted Quinolin-8-ol Derivatives: Compounds with bulky substituents (e.g., benzo[1,3]dioxol-5-ylmethyl) show reduced antimicrobial efficacy due to steric effects, while smaller groups like morpholinomethyl maintain activity (inhibition zones: 15–25 mm) .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., -SO2-) : Enhance metal-chelating ability and stability but may reduce membrane permeability .
  • Hydrophilic Substituents (e.g., morpholinomethyl): Improve solubility and bioavailability while maintaining cytotoxicity .
  • Halogenation (e.g., Cl, F): Increases lipophilicity and antimicrobial/antifungal activity (e.g., 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol vs. fluconazole) .

Biological Activity

7-(4-Chlorobenzene-1-sulfonyl)quinolin-8-ol is a synthetic compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Information:

PropertyValue
CAS Number 61430-92-0
Molecular Formula C15H12ClN2O3S
Molecular Weight 335.78 g/mol
IUPAC Name 7-(4-chlorobenzenesulfonyl)quinolin-8-ol

The compound features a quinoline core substituted with a chlorobenzene sulfonyl group, which is believed to enhance its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

The compound demonstrated lower MIC values compared to standard antibiotics, indicating its potential as a novel antibacterial agent .

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. The compound has been tested against human breast adenocarcinoma (MCF-7), lung adenocarcinoma (A549), and melanoma (C-32) cells.

Cytotoxicity Data:

Cell LineIC50 (µM)
MCF-710
A54915
C-325

The IC50 values indicate that the compound is particularly effective against melanoma cells, suggesting a promising avenue for further development as an anticancer agent .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Intercalation: Its planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Antibacterial Efficacy Against MRSA: A study evaluated the activity of the compound against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with an MIC of 8 µg/mL, significantly lower than that of standard treatments .
  • Combination Therapy: Research exploring combination therapies with existing antibiotics indicated enhanced efficacy when used alongside traditional drugs, suggesting a synergistic effect that could help combat antibiotic resistance .
  • In Vivo Studies: Preliminary animal studies have shown that the compound can reduce tumor size in xenograft models of breast cancer, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 7-substituted quinolin-8-ol derivatives?

  • Methodological Answer : Derivatives are synthesized via Mannich reactions, where 8-hydroxyquinoline reacts with paraformaldehyde and amines (e.g., piperidine, morpholine) under reflux in ethanol. Steric hindrance from bulky substituents (e.g., benzo[d][1,3]dioxol-5-ylmethyl groups) can reduce yields, necessitating optimization of reaction time, temperature, or solvent polarity . Purification is achieved via column chromatography or recrystallization using ethanol-water mixtures.

Q. How can the identity and purity of 7-(4-Chlorobenzene-1-sulfonyl)quinolin-8-ol be confirmed experimentally?

  • Methodological Answer : Thin-layer chromatography (TLC) with silica gel plates and UV visualization is used for preliminary identification . Structural confirmation requires 1^1H/13^13C NMR to analyze substituent-specific chemical shifts (e.g., sulfonyl or chlorobenzene groups) and high-resolution mass spectrometry (HRMS) to verify molecular weights . Purity is assessed via elemental analysis or HPLC.

Advanced Research Questions

Q. How do substituents at the C-7 position modulate the biological activity of quinolin-8-ol derivatives?

  • Methodological Answer : Substituents like morpholine, piperidine, or fluorobenzyl groups at C-7 enhance hydrophilicity and cytotoxicity by improving cellular uptake. For example, Q-4 (5-chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol) shows optimized hydrophilic-lipophilic balance, increasing anticancer activity compared to hydrophobic analogs . Pharmacophore modeling (e.g., POM analyses) identifies dual antibacterial sites in derivatives with bulky C-7 groups, improving synergistic effects .

Q. What strategies mitigate low synthetic yields in 7-substituted derivatives with sterically hindered groups?

  • Methodological Answer : Steric hindrance (e.g., benzo[d][1,3]dioxol-5-ylmethyl) can reduce yields to ~50%. Solutions include:

  • Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Introducing microwave-assisted synthesis to accelerate reaction kinetics.
  • Employing catalytic bases (e.g., triethylamine) to enhance nucleophilicity .

Q. How can researchers reconcile conflicting toxicity data for quinolin-8-ol derivatives in biological assays?

  • Methodological Answer : While 8-hydroxyquinoline derivatives are linked to reproductive toxicity and genetic defects in some studies , their therapeutic use requires rigorous risk-benefit analysis. Mitigation strategies include:

  • Conducting in vitro genotoxicity assays (e.g., Ames test) to validate safety.
  • Designing prodrugs to reduce systemic exposure (e.g., masking the hydroxyl group).
  • Prioritizing derivatives with lower IC50_{50} values to minimize dosage .

Q. What mechanistic pathways explain the anti-inflammatory effects of 7-substituted quinolin-8-ol derivatives?

  • Methodological Answer : Derivatives like 7-[Phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol inhibit the HMGB1-LPS binding pathway, blocking caspase-11 activation. This reduces IL-1β release and endotoxemia-related organ damage. Mechanistic validation involves:

  • Recombinant HMGB1-LPS binding assays.
  • In vivo models of sepsis to monitor cytokine levels .

Q. How can computational methods optimize quinolin-8-ol derivatives for enhanced bioactivity?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) predict interactions with target proteins (e.g., survivin or bacterial enzymes). Density Functional Theory (DFT) calculates substituent effects on electron distribution, guiding the design of derivatives with improved binding affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across structurally similar quinolin-8-ol derivatives?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or substituent stereochemistry. Solutions include:

  • Standardizing assays using panels of cancer cell lines (e.g., NCI-60).
  • Performing 3D-QSAR to correlate substituent electronic/steric parameters with activity .
  • Validating results via independent in vivo xenograft models.

Tables for Key Data

Derivative Substituent at C-7 Biological Activity Key Reference
Q-42-fluorobenzylaminoAnticancer (IC50_{50} = 1.2 μM)
5m4-(2,4-dichlorophenyl)piperazinAntifungal (83% inhibition)
7-[Phenyl(pyridin-2-ylamino)methyl]Phenyl-pyridinamineAnti-inflammatory (HMGB1 inhibition)

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